molecular formula C10H8ClN3O2S B12644104 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid

2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid

Cat. No.: B12644104
M. Wt: 269.71 g/mol
InChI Key: RDVAYBMGRXTRRT-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a carboxylic acid group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and carboxylic acid groups. The thiophene moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes like inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a thiophene moiety.

    4-(4-Methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid: Lacks the chloro group.

    2-Chloro-4-(4-methylphenylamino)pyrimidine-5-carboxylic acid: Contains a phenyl group instead of a thiophene moiety.

Uniqueness

2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the thiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2S/c1-5-2-7(17-4-5)13-8-6(9(15)16)3-12-10(11)14-8/h2-4H,1H3,(H,15,16)(H,12,13,14)

InChI Key

RDVAYBMGRXTRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)NC2=NC(=NC=C2C(=O)O)Cl

Origin of Product

United States

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